Akshi Deshwal,
Himanshu Chitra,
Madhusudan Maity,
Santanu Kumar Pal,
Subhabrata Maiti
PMID: 32789353
DOI:
10.1039/d0cc04294c
Abstract
Formation of a thermally stiffening microemulsion-based gel showing a nanoconfinement effect of carbohydrates in terms of microviscosity and hydrodynamic diameter of the reverse micelle (specifically with sucrose) is reported. The advantage of this gel as an efficient batch bioreactor for entrapped enzymes (horseradish peroxidase and thermophilic α-glucosidase) was shown, and illustrated its potential biocatalytic application at high temperatures.
Hiroyuki Ohno,
Motoh Mutsuga,
Tomoyuki Abe,
Yutaka Abe,
Homare Amano,
Kinuyo Ishihara,
Ikue Ohsaka,
Haruka Ohno,
Yuichiro Ohno,
Asako Ozaki,
Yoshiteru Kakihara,
Hisashi Kobayashi,
Hiroshi Sakuragi,
Hiroshi Shibata,
Katsuhiro Shirono,
Haruko Sekido,
Noriko Takasaka,
Yu Takenaka,
Yoshiyasu Tajima,
Aoi Tanaka,
Hideyuki Tanaka,
Toru Nakanishi,
Chie Nomura,
Nahoko Haneishi,
Masato Hayakawa,
Toshihiko Miura,
Miku Yamaguchi,
Kyohei Yamada,
Kazunari Watanabe,
Kyoko Sato
PMID: 29743470
DOI:
10.3358/shokueishi.59.64
Abstract
An interlaboratory study was performed to evaluate the equivalence between an official method and a modified method of evaporation residue test using heptane as a food-simulating solvent for oily or fatty foods, based on the Japanese Food Sanitation Law for food contact products. Twenty-three laboratories participated, and tested the evaporation residues of nine test solutions as blind duplicates. In the official method, heating for evaporation was done with a water bath. In the modified method, a hot plate was used for evaporation, and/or a vacuum concentration procedure was skipped. In most laboratories, the test solutions were heated until just prior to dryness, and then allowed to dry under residual heat. Statistical analysis revealed that there was no significant difference between the two methods. Accordingly, the modified method provides performance equal to the official method, and is available as an alternative method. Furthermore, an interlaboratory study was performed to evaluate and compare two leaching solutions (95% ethanol and isooctane) used as food-simulating solvents for oily or fatty foods in the EU. The results demonstrated that there was no significant difference between heptane and these two leaching solutions.
Mirko Scholz,
Oliver Flender,
Thomas Lenzer,
Kawon Oum
PMID: 29090578
DOI:
10.1021/acs.jpca.7b08252
Abstract
The C
carotenoid capsanthin is of photophysical interest because it belongs to the family of terminally carbonyl-substituted apocarotenes. These have the potential to exhibit intramolecular charge transfer (ICT) character in the excited state. We studied its ultrafast dynamics in different solvents using broadband transient absorption spectroscopy in the 260-1600 nm range. Photoexcitation initially populated the S
(1
B
) state which decayed to the S
(2
A
) state in 120-150 fs. The lifetime of the S
state decreased from 10.3 ps (isooctane) to 9.1 ps (methanol). Together with the absence of stimulated emission this suggested a weak ICT character of S
. A steric influence of the five-membered ring in capsanthin was identified based on a comparison with the sister apocarotenone citranaxanthin which features methyl substitution at the keto group. While both apocarotenones exhibit the same S
lifetime in isooctane, the decrease in lifetime in polar solvents is weaker for capsanthin because presumably the five-membered ring sterically perturbs stabilization of ICT character by the solvent. For the S
state of capsanthin we further observed intramolecular vibrational redistribution and collisional energy transfer to the solvent with time constants of 340-420 fs and 8.5-9.1 ps, respectively. No evidence for excited-state photoisomerization of capsanthin was found.
Li-Ping Zhang,
Xiao-Lin Wang,
Qian-Qian Pang,
Yan-Ping Huang,
Lei Tang,
Meng Chen,
Zhao-Sheng Liu
PMID: 28888975
DOI:
10.1016/j.ijpharm.2017.09.008
Abstract
Liquid crystalline-molecularly imprinted polymer (LC-MIP) particles were first found to possess the floating behavior on the aqueous medium. Combined with molecular recognition, the LC-MIP was fabricated as a novel class of the controlled-release gastric retentive DDS. The LC-MIP was made using co-polymerization of methacrylic acid, 4-methyl phenyl dicyclohexyl ethylene (LC monomer with vinyl group), and ethylene glycol dimethacrylate with S-amlodipine (S-AML) as model template drug. The optimum condition of the preparation of LC-MIP has been obtained relying on release behaviors of S-AML from the LC-MIP. The surface morphology of LC-MIP and three corresponding control samples, i.e., template-free LC-NIP, LC-free MIP, and LC-free NIP, were studied. Applying the LF model for the binding isotherm, imprinting factors was 2.80 for the LC-MIP with the crosslinking degree of 20.0%, whereas 6.70 for the LC-free MIP with high levels of crosslinker (80.0%). Furthermore, the phase transition behaviors of LC-based particles as well as drug-loaded LC elastomers were measured by a differential scanning calorimeter and the formed hydrogen bonding between S-AML and LC-MIP was demonstrated by FT-IR spectra. In vivo imaging experiment proved that the floating LC-MIP had significantly longer gastric residence time (>60min) than the non-floating MIP reference (<30min). In vivo pharmacokinetic study showed a plateau region between 1.5 and 22h on the plasma concentration from the LC-MIP. In spite of lower imprinting factor, the relative bioavailability of the gastro-floating LC-MIP was 180.5%, whereas only 111.7% of the LC-free MIP. As a conclusion, the LC-MIPs indicated potentials for oral administration due to the innovative combination of floating and controlled release properties.
Michael Schmollngruber,
Daniel Braun,
Daniel Oser,
Othmar Steinhauser
PMID: 26751837
DOI:
10.1039/c5cp07112g
Abstract
In this computational study we present molecular dynamics (MD) simulations of reverse micelles, i.e. nano-scale water pools encapsulated by sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and dissolved in isooctane. Although consisting of highly polar components, such micro-emulsions exhibit surprisingly low dielectric permittivity, both static and frequency-dependent. This finding is well supported by experimental dielectric measurements. Furthermore, the computational dielectric spectra of reverse micelles with and without the polar protein ubiquitin are almost identical. A detailed component analysis of our simulated systems reveals the underlying mechanism of the observed dielectric depolarisation. While each component by itself would make a remarkable contribution to the static dielectric permittivity, mutual compensation leads to the observed marginal net result. This compensatory behavior is maintained for all but the highest frequencies. Dielectric model theory adapted to the peculiarities of reverse micelles provides an explanation: embedding a system in a cavity engulfed by a low dielectric medium automatically leads to depolarization. In this sense experiment, simulation and theory are in accordance.
Qing-Li Zhao,
Jin Zhou,
Li-Shun Zhang,
Yan-Ping Huang,
Zhao-Sheng Liu
PMID: 26992521
DOI:
10.1016/j.talanta.2016.02.019
Abstract
Polyhedral oligomeric silsesquioxane (POSS) was successfully applied, for the first time, to prepare imprinted monolithic coating for capillary electrochromatography. The imprinted monolithic coating was synthesized with a mixture of PSS-(1-Propylmethacrylate)-heptaisobutyl substituted (MA 0702), S-amlodipine (template), methacrylic acid (functional monomer), and 2-methacrylamidopropyl methacrylate (crosslinker), in a porogenic mixture of toluene-isooctane. The influence of synthesis parameters on the imprinting effect and separation performance, including the amount of MA 0702, the ratio of template to monomer, and the ratio of monomer to crosslinker, was investigated. The greatest resolution for enantiomers separation on the imprinted monolithic column prepared with MA 0702 was up to 22.3, about 2 times higher than that prepared in absence of the POSS. Column efficiency on the POSS-based MIP coatings was beyond 30,000 plate m(-1). The comparisons between MIP coating synthesized with the POSS and without the POSS were made in terms of selectivity, column efficiency, and resolution. POSS-based MIP capillaries with naproxen or zopiclone was also prepared and separation of enantiomers can be achieved.
Mary Bidlack,
Linda D Butler Thompson,
Wesley A Jacobs,
Karen J Schimpf
PMID: 26525258
DOI:
10.5740/jaoacint.15-130
Abstract
This normal-phase HPLC method with postcolumn reduction and fluorescence detection allows for the quantitative determination of trans vitamin K1 in infant, pediatric, and adult nutritionals. Vitamin K1 is extracted from products with iso-octane after precipitation of proteins and release of lipids with methanol. Prepared samples are injected onto a silica HPLC column where cis and trans vitamin K1 are separated with an iso-octane-isopropanol mobile phase. The column eluent is mixed with a dilute ethanolic solution of zinc chloride, sodium acetate, and acetic acid, and vitamin K1 is reduced to a fluorescent derivative in a zinc reactor column. The resulting hydroquinone is then detected by fluorescence at an excitation wavelength of 245 nm and an emission wavelength of 440 nm. During a single-laboratory validation of this method, repeatability and intermediate precision ranged from 0.6 to 3.5% RSD and 1.1 to 6.0% RSD, respectively. Mean overspike recoveries ranged from 91.9 to 106%. The method demonstrated good linearity over a standard range of approximately 2-90 μg/L trans vitamin K1 with r2 averaging 0.99995 and average calibration errors of <1%. LOQ and LOD in ready-to-feed nutritionals were estimated to be 0.03 and 0.09 μg/100 g, respectively. The method met AOAC Stakeholder Panel on Infant Formula and Adult Nutritionals Standard Method Performance Requirements® and was approved as a first action method at the 2015 AOAC Mid-Year Meeting.
Yun Wang,
Dong-Hao Zhang,
Na Chen,
Gao-Ying Zhi
PMID: 26398669
DOI:
10.1016/j.biortech.2015.09.028
Abstract
In this study, lipase catalysis was successfully applied in synthesis of benzyl cinnamate through esterification of cinnamic acid with benzyl alcohol. Lipozyme TLIM was found to be more efficient for catalyzing this reaction than Novozym 435. In order to increase the yield of benzyl cinnamate, several media, including acetone, trichloromethane, methylbenzene, and isooctane, were used in this reaction. The reaction showed a high yield using isooctane as medium. Furthermore, the effects of several parameters such as water activity, reaction temperature, etc, on this reaction were analyzed. It was pointed out that too much benzyl alcohol would inhibit lipase activity. Under the optimum conditions, lipase-catalyzed synthesis of benzyl cinnamate gave a maximum yield of 97.3%. Besides, reusable experiment of enzyme demonstrated that Lipozyme TLIM retained 63% of its initial activity after three cycles. These results were of general interest for developing industrial processes for the preparation of benzyl cinnamate.
Teofilo Borunda,
Alexander J Myers,
J Mary Fisher,
Debbie C Crans,
Michael D Johnson
PMID: 29642558
DOI:
10.3390/molecules23040858
Abstract
Nanoscale confinement is known to impact properties of molecules and we observed changes in the reactivity of an iron coordination complex, pentacyano(pyrazine)ferrate(II). The confinement of two coordination complexes in a sodium AOT/isooctane reverse micellar (RM) water droplet was found to dramatically increase the hydrolysis rate of [Fe(CN)₅pyz]
and change the monomer-dimer equilibria between [Fe(CN)₅pyz]
and [Fe₂(CN)
pyz]
. Combined UV-Vis and ¹H-NMR spectra of these complexes in RMs were analyzed and the position of the monomer-dimer equilibrium and the relative reaction times were determined at three different RM sizes. The data show that the hydrolysis rates (loss of pyrazine) are dramatically enhanced in RMs over bulk water and increase as the size of the RM decreases. Likewise, the monomer-dimer equilibrium changes to favor the formation of dimer as the RM size decreases. We conclude that the effects of the [Fe(CN)₅pyz]
stability is related to its solvation within the RM.
Olga D Bekasova,
Alexandra A Revina,
Ekaterina S Kornienko,
Boris I Kurganov
PMID: 25935221
DOI:
10.1007/s12010-015-1635-x
Abstract
CdS quantum dots (CdS QDs) 4.3 nm in diameter synthesized in an AOT/isooctane/water microemulsion and in R-phycoerythrin tunnel cavities (3.5 × 6.0 nm) were analyzed for photoelectrochemical properties. The CdS QDs preparations were applied onto a platinum electrode to obtain solid films. Experiments were performed in a two-section vessel, with one section filled with ethanol and the other, with 3 M KCl. The sections were connected through an agar stopper. It was found that illumination of the films resulted in a change of the electrode potential. The magnitude of this change and the kinetics of the appearance and disappearance of the photopotential, i.e., the difference between the electrode potential on the light and in dark, depended on the nature of the QD shell. The photovoltaic effect of CdS QDs in R-phycoerythrin, compared to that of CdS QDs in AOT/isooctane micelles, is three to four times greater due to the photosensitizing action of R-phycoerythrin. The photosensitized effect was markedly higher than the photoelectric sensitivity of R-phycoerythrin and had the opposite polarity. Changes in the potential upon turning the light on and off could be observed repeatedly.